molecular formula C9H13ClN2O2 B2585150 Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride CAS No. 252752-46-8

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride

Cat. No.: B2585150
CAS No.: 252752-46-8
M. Wt: 216.67
InChI Key: HPZQCODDDDWZNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride typically involves the reaction of methyl 2-(4-nitrophenyl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazine group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)acetate
  • Methyl 2-(4-aminophenyl)acetate
  • Methyl 2-(4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is unique due to its hydrazine functional group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of azo compounds and as a biochemical probe .

Properties

IUPAC Name

methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZQCODDDDWZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-aminophenylacetate (5.5 g, 33.3 mmol) in concentrated HCl (35 mL) at 0° C. is added a solution of NaNO2 (2.3 g, 33.3 mmol) in water (10 mL). The temperature of the reaction is maintained at 0-5° C. After stirring for 30 minutes, a solution of SnCl2 (19 g, 99.9 mmol) in concentrated HCl (10 mL) is added and the mixture is vigorously stirred with a stirring rod. The mixture is then diluted with water (50 mL), and the resulting precipitate is collected by suction filtration and washed with water. The solid is dried under vacuum to give 5 g of 18, which is used without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

A solution of methyl 4-iodophenylacetate (4.25 g, 15.39 mmol) was dissolved in DMF (25 mL). BOC-carbazate (2.44 g, 18.47 mmol), 1,10-phenanthroline (278 mg, 1.54 mmol), copper iodide (147 mg, 0.77 mmol) and cesium carbonate (7.0 g, 21.55 mmol) were added and the mixture heated at 120° C. for 60 min. The reaction mixture was diluted with ethyl acetate (25 mL), washed with water (3×10 mL) and brine (10 mL), dried (MgSO4) and evaporated to leave a brown oil which was purified by flash chromatography on silica gel (elution gradient 0-50% EtOAc in isohexane) to give a colourless oil. The oil was dissolved in 4M HCl Dioxan (20 mL) and stirred at ambient temperature for 3 h giving a thick precipitate. Diethyl ether (100 mL) was added and the precipitate recovered by filtration, washed with ether (2×20 mL) and dried under vacuum to leave methyl 2-(4-hydrazinylphenyl)acetate hydrochloride as a light brown solid. (1.63 g, 49%)
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
BOC-carbazate
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
147 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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